2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
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Overview
Description
2,3-Dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with two methoxy groups and a pyrazolo[1,5-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of 2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .
Mode of Action
this compound interacts with CDK2, inhibiting its activity . This interaction results in a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 disrupts the normal cell cycle, particularly the transition from the G1 phase to the S phase . This disruption affects downstream cellular processes, including DNA replication and cell division .
Pharmacokinetics
The compound’s inhibitory activity against cdk2 suggests it can reach its target in the cell and exert its effects .
Result of Action
The molecular effect of this compound’s action is the inhibition of CDK2, leading to altered cell cycle progression . On a cellular level, this results in reduced cell proliferation and the induction of apoptosis within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine.
Attachment of Benzamide Moiety: The pyrazolo[1,5-a]pyridine intermediate is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2,3-dimethoxybenzoic acid.
Reduction: Formation of 2,3-dimethoxybenzylamine.
Substitution: Formation of 2,3-dihalogenated benzamides.
Scientific Research Applications
2,3-Dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their anticancer and anti-inflammatory properties.
Pyrazolo[5,1-c]triazines: Known for their antimicrobial and antitrypanosomal activities.
Thieno[2,3-b]pyridines: Investigated for their potential as kinase inhibitors and anti-cancer agents.
Uniqueness
2,3-Dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups and benzamide linkage differentiate it from other pyrazolo[1,5-a]pyridine derivatives, potentially leading to unique interactions with biological targets and enhanced therapeutic potential.
Properties
IUPAC Name |
2,3-dimethoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-15-8-5-6-13(16(15)23-2)17(21)18-10-12-11-19-20-9-4-3-7-14(12)20/h3-9,11H,10H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGVFVKCDRSVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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